molecular formula C35H69Cl3N8 B1347044 Chimassorb LS 944LD CAS No. 70624-18-9

Chimassorb LS 944LD

Cat. No. B1347044
CAS RN: 70624-18-9
M. Wt: 708.3 g/mol
InChI Key: ORECYURYFJYPKY-UHFFFAOYSA-N
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Description

Chimassorb LS 944LD, also known as Chimassorb 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS). It is highly effective as a long-term thermal stabilizer in thin and thick articles and shows good extraction resistance . Its areas of application include polyolefins (PP, PE), olefin copolymers such as EVA as well as blends of polypropylene with elastomers .


Synthesis Analysis

A high-performance liquid chromatography (HPLC) method is presented for the determination of Chimassorb 944 in a polymeric matrix. A reversed-phase column octadecyl silane (ODS) is used as a stationary phase. As a mobile phase, a mixture of THF:methanol:triethanol amine (90:10:1.5) (v:v:w) is used .


Molecular Structure Analysis

The molecular structure of Chimassorb LS 944LD is complex and involves multiple components. The primary components include N,N’-Bis (2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, 2,4,6-trichloro-1,3,5-triazine, and 2,4,4-trimethylpentan-2-amine .


Chemical Reactions Analysis

Chimassorb 944 is a high molecular weight hindered amine light stabilizer (HALS). It shows excellent compatibility, good resistance to extraction, and low volatility .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chimassorb LS 944LD are complex due to its high molecular weight and the presence of multiple components. It has a molecular weight of 708.3 g/mol .

Scientific Research Applications

1. Chromatographic Analysis

ChimassorbTM 944, a hindered amine additive, is identifiable in polyethylene using chromatographic techniques. Size-exclusion-non-aqueous reversed-phase chromatography effectively separates Chimassorb 944 from other polyolefin additives. This method allows the determination of Chimassorb 944 concentrations ranging from 0.05% to 10% (Gharfeh, 1987).

2. Stability and Degradation in Various Environments

Research has explored the degradation of Chimassorb 944 in low-density polyethylene (LDPE) when exposed to different environments. The stabilizer's loss and the polymeric matrix's structural changes are influenced by exposure conditions. Different degradation products of Chimassorb 944 were identified in various environments (Haider & Karlsson, 2001).

3. Liquid Chromatographic Methods for Safety Analysis

Ultra performance liquid chromatography (UPLC) with UV detection has been developed to determine levels of Chimassorb 944 in polyolefins, aiding in safety analysis and compliance with legal requirements (Noguerol-Cal et al., 2010).

4. Migration and Release in Simulated Landfills

A study focused on the migration and release of Chimassorb 944 from LDPE film in simulated landfill environments. Factors like temperature, pH, and solid-to-liquid ratios were considered, affecting the release rate and degradation of the polymeric matrix (Haider & Karlsson, 1999).

5. Synergistic Effects in Polyethylene

The synergistic effect of novel synthesized oligomeric amines with Chimassorb 944 was studied in medium-density polyethylene (MDPE). This research helps understand the interactions and effectiveness of combined stabilizers under various aging conditions (Jasso et al., 2004).

6. Application in Polypropylene Fibers

Optimal methods for incorporating Chimassorb 944 in polypropylene fibers were found, enhancing UV resistance and maintaining physical strength after prolonged exposure (Kolontai & Ignat'eva, 2001).

7. Stability and Degradation in Marine Environments

Chimassorb 944's effectiveness in stabilizing polypropylene geotextiles in marine environments was studied. The stabilizer enhanced resistance to weathering, seawater, and tidal actions, demonstrating its suitability for coastal engineering applications (Carneiro et al., 2018).

properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECYURYFJYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70624-18-9
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70624-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

708.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chimassorb LS 944LD

CAS RN

70624-18-9, 71878-19-8
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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